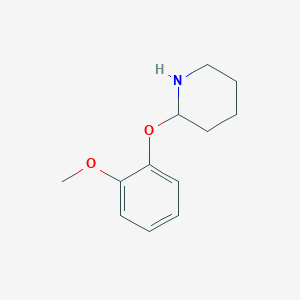
2-(2-Methoxyphenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state The compound this compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)piperidine typically involves the reaction of 2-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxyphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-Hydroxyphenoxy)piperidine.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include 2-(2-Hydroxyphenoxy)piperidine, halogenated derivatives, and various substituted piperidine compounds depending on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-(2-Methoxyphenoxy)piperidine can be compared with other similar compounds, such as:
2-(2-Hydroxyphenoxy)piperidine: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
2-(2-Chlorophenoxy)piperidine:
2-(2-Methylphenoxy)piperidine: The methyl group can affect the compound’s steric and electronic properties, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |
InChI 键 |
HDVBILJGOVKRDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
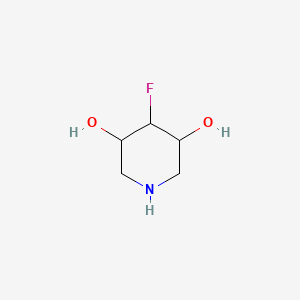
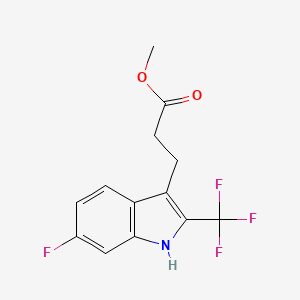
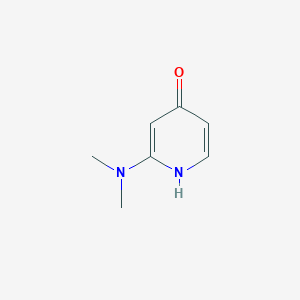
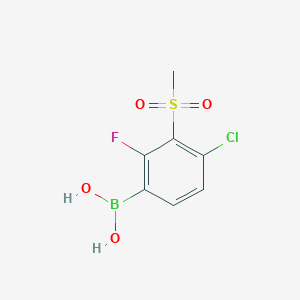
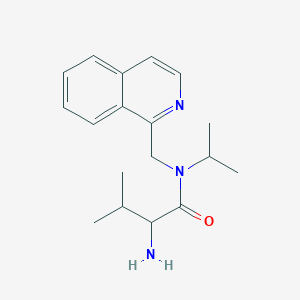
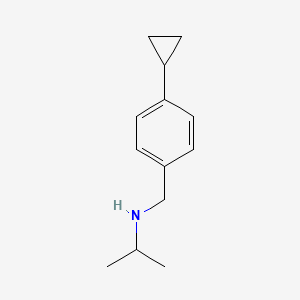
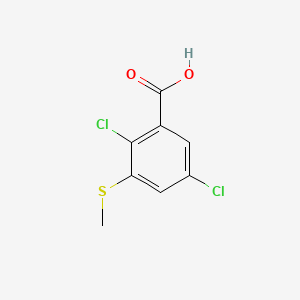
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
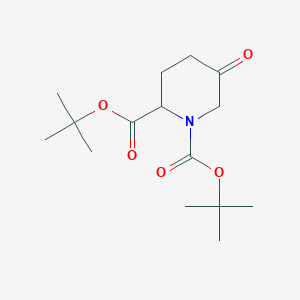
![methyl 2-[5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]acetate](/img/structure/B14772684.png)
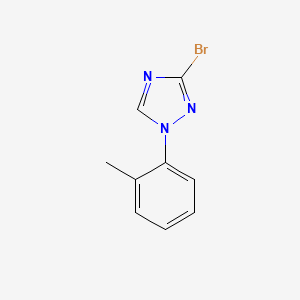
![1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
